

Application Notes and Protocols: Leucodelphinidin in Food Science and Nutrition Research

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Compound of Interest		
Compound Name:	Leucodelphinidin	
Cat. No.:	B1674827	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid found in various plants, including fruits, legumes, and bark.[1][2] As a precursor in the biosynthesis of prodelphinidins and related to the colored anthocyanin delphinidin, **leucodelphinidin** is of growing interest in food science and nutrition for its potential health benefits.[3][4] These benefits are largely attributed to its antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the study of **leucodelphinidin**. Given the limited direct research on **leucodelphinidin**, data and protocols for the closely related and more extensively studied compound, delphinidin, are included for reference and comparative purposes.

1. Food Sources and Physicochemical Properties:

Leucodelphinidin is found in a variety of plant-based foods and botanicals.

• Primary Food Sources: Black mulberry, sunburst squash, groundcherry, yautia, carob, banana, and fava beans.[5][6]



 Other Botanical Sources: Horse chestnut, earth nut, arbutus leaf, American witch hazel leaf, and Indian gooseberry.[2][5]

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C15H14O8	[7]
Molar Mass	322.27 g/mol	[7][8]
Appearance	Colorless or pale yellow solid	[9]
Solubility	Slightly soluble in water	[5]
Stability	Stable under acidic conditions; unstable at neutral and alkaline pH.[3][9] Susceptible to degradation with heat, light, and air exposure.[3][10]	

2. Biological Activities and Applications:

Leucodelphinidin and its derivatives exhibit several biological activities that are relevant to food science and nutrition research.

- Antioxidant Activity: Leucodelphinidin possesses strong antioxidant properties, helping to
 neutralize free radicals and reduce oxidative stress.[1] This activity is attributed to its
 flavonoid structure. While specific quantitative data for leucodelphinidin is limited, the
 antioxidant capacity of the related compound delphinidin is well-documented and provides a
 valuable reference.
- Anti-inflammatory Effects: Leucodelphinidin has been traditionally used for its anti-inflammatory responses.[1] Research on related anthocyanins like delphinidin shows they can reduce the production of inflammatory mediators.[11][12]
- Hypoglycemic Effects: A derivative of leucodelphinidin isolated from Ficus bengalensis has demonstrated hypoglycemic effects.[2]



• Food Science Applications: Due to its potential health benefits, **leucodelphinidin** is a target for inclusion in functional foods and nutritional products.[1] It also serves as a precursor to proanthocyanidins, which contribute to the astringency and color of many foods.[3]

3. Quantitative Data Summary:

Quantitative data for **leucodelphinidin** is not widely available in the literature. The following tables summarize relevant data for the closely related anthocyanin, delphinidin, which can serve as a benchmark for research on **leucodelphinidin**.

Table 1: In Vitro Antioxidant Activity of Delphinidin

Assay	Method	Result	Reference
DPPH Radical Scavenging	Spectrophotometry	Delphinidin shows greater scavenging activity than petunidin.	[13]
ABTS Radical Scavenging	Spectrophotometry	Delphinidin shows greater scavenging activity than pelargonidin.	[14]
Cellular Antioxidant Activity (CAA)	Cell-based assay	Petunidin shows slightly higher activity than delphinidin.	[13]

Table 2: Bioavailability and Metabolism of Delphinidin Glycosides



Compound	Bioavailability (Oral)	Key Metabolites	Reference
Delphinidin-3- rutinoside (in rats)	0.49 ± 0.06%	4'-O-methyl- delphinidin-3- rutinoside	[15]
Delphinidin-3- glucoside (in humans)	Cmax: 21.39 to 63.55 nmol/L	Gallic acid, 2,4,6- trihydroxybenzaldehyd e	[3]
Delphinidin (aglycone)	Poor	Rapidly converted to gallic acid and 2,4,6-trihydroxybenzaldehyd e (half-life <30 min)	[3][16]

4. Experimental Protocols:

The following are detailed protocols for the extraction, quantification, and evaluation of the biological activity of **leucodelphinidin** and related compounds.

4.1. Extraction of Leucodelphinidin from Plant Material

This protocol is a general method for the extraction of flavonoids from plant sources and can be adapted for **leucodelphinidin**.

Materials:

- Plant material (e.g., fruit peels, seeds)
- Methanol or ethanol (70-95%)
- Acid (e.g., 0.1% HCl or formic acid)
- Homogenizer or blender
- Centrifuge
- Rotary evaporator



Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

- Homogenize 10 g of fresh or freeze-dried plant material with 100 mL of acidified methanol/ethanol.
- Stir the mixture for 2 hours at room temperature in the dark.
- Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
- Repeat the extraction process on the pellet twice more.
- Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
- For purification, pass the concentrated extract through an activated SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar compounds.
- Elute the flavonoids with methanol.
- Evaporate the methanol to dryness and redissolve the purified extract in a known volume of solvent for analysis.
- 4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of anthocyanins and can be used for **leucodelphinidin**.[17][18]

Instrumentation:

- HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

• Mobile Phase A: 0.1% Formic acid in water



- Mobile Phase B: 0.1% Formic acid in acetonitrile
- **Leucodelphinidin** standard (if available) or a related standard like delphinidin.

Procedure:

- Set the column temperature to 25°C.
- Use a gradient elution program: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B.
- Set the flow rate to 1.0 mL/min.
- Set the injection volume to 20 μL.
- Detect leucodelphinidin using a DAD detector at approximately 280 nm (as it is colorless).
 If using MS, monitor for the specific m/z of leucodelphinidin.
- Quantify by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of the standard compound.
- 4.3. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common assay to determine the radical scavenging ability of natural compounds.[19] [20]

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Leucodelphinidin extract or pure compound dissolved in methanol
- Trolox or Ascorbic Acid as a positive control
- Spectrophotometer

Procedure:



- Prepare a series of dilutions of the leucodelphinidin sample and the positive control in methanol.
- Add 100 μL of each dilution to a 96-well plate.
- Add 100 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition
 = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
- 4.4. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a proinflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS
- Lipopolysaccharide (LPS)
- Griess Reagent
- Leucodelphinidin sample (dissolved in DMSO and diluted in media)

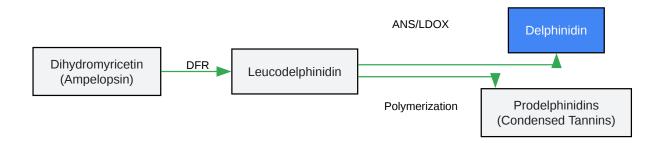
Procedure:



- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the leucodelphinidin sample for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- After incubation, collect 50 μL of the cell culture supernatant.
- Add 50 μ L of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Determine the concentration of nitrite by comparing with a standard curve of sodium nitrite.
- Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
- 5. Visualizations:

5.1. Biosynthetic Relationship of Leucodelphinidin

The following diagram illustrates the position of **leucodelphinidin** in the flavonoid biosynthesis pathway.



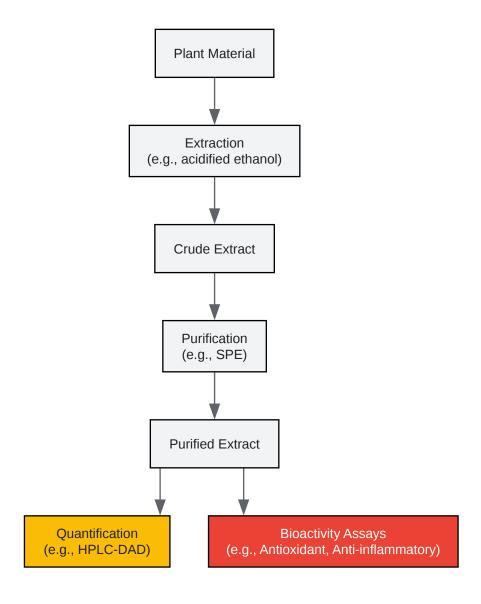
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Caption: Biosynthesis of **Leucodelphinidin** and its conversion to Delphinidin and Prodelphinidins.



5.2. Experimental Workflow for **Leucodelphinidin** Analysis

This diagram outlines the general workflow for the extraction, purification, and analysis of **leucodelphinidin** from a plant source.



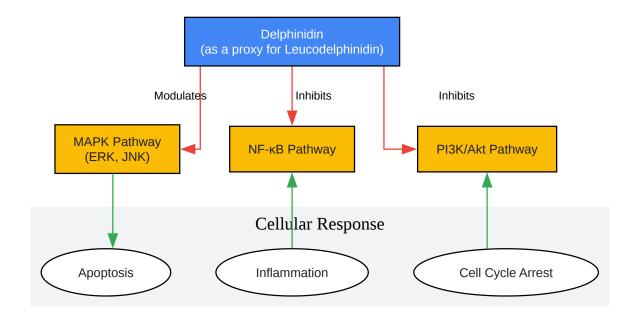
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Caption: General workflow for the analysis of **Leucodelphinidin** from plant sources.

5.3. Signaling Pathways Modulated by Related Anthocyanins

The following diagram illustrates key signaling pathways that are known to be modulated by delphinidin, which may be relevant for **leucodelphinidin** research.[3][21]





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Caption: Key signaling pathways potentially modulated by **Leucodelphinidin**, based on Delphinidin data.

6. Conclusion:

Leucodelphinidin is a promising flavonoid with potential applications in food science and nutrition. While direct research on this compound is still emerging, the extensive knowledge of its related compound, delphinidin, provides a solid foundation for future studies. The protocols and data presented here offer a comprehensive guide for researchers to explore the properties and applications of **leucodelphinidin**, contributing to the development of new functional foods and nutraceuticals. Further research is warranted to elucidate the specific quantitative biological activities and metabolic fate of **leucodelphinidin**.

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